(4-((3,3-Diethylureido)methyl)phenyl)boronic acid
Description
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the para position, a methylene linker, and a 3,3-diethylureido moiety. The ureido group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets or improve solubility in polar solvents. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensor development, and drug discovery due to their unique reactivity and ability to form reversible covalent bonds with diols (e.g., saccharides) .
Properties
IUPAC Name |
[4-[(diethylcarbamoylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-3-15(4-2)12(16)14-9-10-5-7-11(8-6-10)13(17)18/h5-8,17-18H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHRCGZNRVFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)N(CC)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection and Suzuki Coupling
The precursor 4-(aminomethyl)phenylboronic acid is synthesized via a multi-step process involving BOC protection, cross-coupling, and deprotection:
Step 1: BOC Protection
-
Reagents : 4-Aminomethylphenylboronic acid, di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA).
-
Reaction :
Step 2: Suzuki-Miyaura Coupling
-
Reagents : BOC-protected boronic acid, aryl halide (e.g., 3-bromo-5-fluoro-2-methoxypyridine), Pd(PPh₃)₄, Na₂CO₃.
-
Reaction :
Step 3: Deprotection
Yield : 60–75% (over three steps).
Introduction of the Diethylureido Group
Carbodiimide-Mediated Coupling
The primary amine reacts with diethylamine using a carbonylating agent to form the urea linkage:
Reagents :
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4-(Aminomethyl)phenylboronic acid, diethylamine, 1,1'-carbonyldiimidazole (CDI).
Reaction Mechanism :
-
CDI activates the carbonyl:
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Diethylamine nucleophilic attack:
Isocyanate Intermediate Route
Reagents : Triphosgene, diethylamine.
Conditions : Dichloromethane (DCM), −10°C to 0°C (2 h).
Reaction Steps :
-
Isocyanate formation:
-
Urea formation:
Optimization and Challenges
Boronic Acid Stability
Purification
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Methods : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water).
Comparative Analysis of Methods
| Method | Reagents | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Carbodiimide-Mediated | CDI, NEt₂ | 50–65% | Mild, room temperature | High selectivity, minimal side products |
| Isocyanate Intermediate | Triphosgene, NEt₂ | 55–70% | Low temperature (−10°C) | Faster reaction time |
Industrial-Scale Synthesis
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution Reactions: The ureido group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3), or other mild oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Various substituted ureido derivatives.
Scientific Research Applications
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid: has several applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug design, particularly in the development of enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where the boronic acid functionality can be used for cross-linking and other modifications.
Mechanism of Action
The mechanism of action of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain these functional groups in their active sites. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Boronic Acid Derivatives
Structural and Functional Analogues
Antiproliferative Boronic Acids
- 6-Hydroxynaphthalen-2-yl boronic acid (1) : Exhibits potent antiproliferative activity with an IC50 of 0.1969 µM in cell viability assays. Its planar naphthalene system may enhance DNA intercalation or protein binding .
- Phenanthren-9-yl boronic acid (4): Shows similar activity (IC50 = 0.2251 µM), suggesting that polyaromatic substituents enhance cytotoxicity.
Antifungal Boronic Acids
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethylphenoxy group likely enhances binding to histone deacetylase MoRpd3 .
Tubulin Polymerization Inhibitors
Solubility and Stability Comparisons
Biological Activity
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antioxidant properties, as well as its mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various boronic compounds on cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that:
- IC50 Values :
- MCF-7:
- PC-3:
This suggests that this compound may exhibit significant cytotoxicity against specific cancer cell lines while preserving healthy cell viability.
Antibacterial Activity
Boronic acids have also demonstrated notable antibacterial properties. In a comparative study of several boronic compounds, it was found that:
- Inhibition Zones : The inhibition zones for bacterial strains ranged from 7 mm to 13 mm , with compounds like this compound exhibiting activity against Staphylococcus aureus.
This activity is attributed to the ability of boronic acids to disrupt bacterial cell wall synthesis and function.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays:
- DPPH Scavenging Activity : IC50 values were recorded at .
- ABTS Assay : IC50 values were .
These findings indicate that the compound possesses strong free radical scavenging abilities, making it a potential candidate for formulations aimed at oxidative stress-related conditions.
The mechanisms by which this compound exerts its biological effects include:
- Cis-Diol Binding : The ability to form complexes with cis-diols in cellular components disrupts normal cellular functions.
- Enzyme Inhibition : It has been observed to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase with varying IC50 values:
- Acetylcholinesterase:
- Butyrylcholinesterase:
Summary Table of Biological Activities
| Activity Type | Assessed Parameter | Result |
|---|---|---|
| Anticancer | MCF-7 IC50 | |
| PC-3 Cell Viability | ||
| Antibacterial | Inhibition Zone Diameter | |
| Antioxidant | DPPH IC50 | |
| ABTS IC50 | ||
| Enzyme Inhibition | Acetylcholinesterase IC50 | |
| Butyrylcholinesterase IC50 |
Q & A
Basic Questions
Q. What are the critical parameters for optimizing the synthesis of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 55–60°C to balance reaction rate and side-product formation (e.g., during coupling reactions) .
- Solvent Choice : Anhydrous DMA or THF is preferred for moisture-sensitive intermediates to prevent boronic acid hydrolysis .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the compound .
- Validation : Monitor reaction progress via TLC and confirm purity via NMR (e.g., absence of residual starting materials in NMR at δ 7.4–8.1 ppm) .
Q. Which analytical techniques are most reliable for characterizing boronic acid derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity (e.g., boronic acid protons at δ ~7.5–8.0 ppm and B–O bonds at δ 30–35 ppm in ) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ion matching theoretical mass) .
- Infrared (IR) Spectroscopy : Detect B–O stretching vibrations (~1350 cm) and urea C=O stretches (~1650 cm) .
Advanced Questions
Q. How can computational methods predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–C bond to assess stability under coupling conditions. Compare with experimental yields .
- Electrostatic Potential Maps : Identify electron-deficient regions on the boronic acid to predict regioselectivity in aryl halide coupling .
- Case Study : For analogous compounds, DFT-derived Mulliken charges on boron correlate with coupling efficiency (R > 0.85 in palladium-catalyzed reactions) .
Q. What strategies resolve contradictions in biological activity data for boronic acid derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC determinations across multiple cell lines (e.g., Jurkat, B-16) to identify cell-type-specific effects .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure dissociation constants () for target proteins, controlling for pH (boronic acid-diol binding is pH-sensitive) .
- Statistical Validation : Apply ANOVA to compare replicate data (e.g., %RSD < 10% for intra-assay variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
